molecular formula C9H14ClN3O2 B1479199 6-chloro-N-(2,2-dimethoxyethyl)-N-methylpyrimidin-4-amine CAS No. 2098111-38-5

6-chloro-N-(2,2-dimethoxyethyl)-N-methylpyrimidin-4-amine

Cat. No.: B1479199
CAS No.: 2098111-38-5
M. Wt: 231.68 g/mol
InChI Key: PFLWMKXTCCAZQU-UHFFFAOYSA-N
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Description

6-chloro-N-(2,2-dimethoxyethyl)-N-methylpyrimidin-4-amine is a synthetic pyrimidine derivative supplied for research purposes. Pyrimidine is a key structural component in a variety of important biological molecules, and a large number of its derivatives are reported to exhibit a wide spectrum of biological activities, including antibacterial, antiviral, antioxidant, and anti-proliferative properties . As a functionalized pyrimidine, this compound is of significant interest in early-stage discovery research for the synthesis of novel molecules and the exploration of structure-activity relationships (SAR). The molecular structure of this amine features a chloro substituent and a N-(2,2-dimethoxyethyl)-N-methylamino side chain, making it a valuable synthetic intermediate or building block in medicinal chemistry and drug discovery programs. Researchers can utilize this compound in various cross-coupling reactions and nucleophilic substitutions, where the chloro group serves as a good leaving block and the amine functionality can influence proton donor ability . This makes it particularly useful for constructing more complex molecules targeting diverse biological pathways. This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use. It is strictly prohibited for personal use. Researchers should handle this material with appropriate precautions, wearing suitable personal protective equipment and working in a well-ventilated environment, such as a chemical fume hood .

Properties

IUPAC Name

6-chloro-N-(2,2-dimethoxyethyl)-N-methylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14ClN3O2/c1-13(5-9(14-2)15-3)8-4-7(10)11-6-12-8/h4,6,9H,5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFLWMKXTCCAZQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(OC)OC)C1=CC(=NC=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material Preparation

The starting material, 6-chloropyrimidine derivatives, is commonly prepared via chlorination of pyrimidine precursors or obtained commercially. For related compounds, such as 2-methyl-4,6-dichloropyrimidine, nucleophilic substitution reactions are well established.

Nucleophilic Substitution Reaction

The key step involves the nucleophilic substitution of the chlorine atom at the 4-position of the pyrimidine ring by the amino group of N-methyl-2,2-dimethoxyethylamine. This reaction is typically carried out under basic conditions to facilitate the displacement of the chlorine atom.

  • Reaction Conditions:
    • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred.
    • Base: Mild bases like triethylamine or stronger bases such as sodium hydride may be used to deprotonate the amine and enhance nucleophilicity.
    • Temperature: The reaction is often conducted at temperatures ranging from room temperature to 60°C to optimize yield without decomposition.
    • Molar Ratios: Equimolar or slight excess of the amine is used to drive the reaction to completion.

Protection and Deprotection of Functional Groups

The 2,2-dimethoxyethyl group acts as an acetal protecting group for an aldehyde functionality, which can be introduced or removed depending on the synthetic route. The stability of this group under reaction conditions is critical.

  • The dimethoxyethyl group is stable under basic nucleophilic substitution conditions.
  • If deprotection is required, acidic hydrolysis can convert the acetal to the corresponding aldehyde.

Purification and Characterization

Following the reaction, the product is purified by standard techniques such as:

  • Extraction with organic solvents.
  • Column chromatography on silica gel.
  • Recrystallization from suitable solvents.

Characterization is performed using:

  • Nuclear Magnetic Resonance (NMR) spectroscopy.
  • Mass spectrometry (MS).
  • Elemental analysis.

Comparative Table of Preparation Parameters

Parameter Typical Conditions Notes
Starting Material 6-chloropyrimidine derivatives Commercially available or synthesized
Nucleophile N-methyl-2,2-dimethoxyethylamine Used in slight excess
Solvent DMF, DMSO Polar aprotic solvents preferred
Base Triethylamine, sodium hydride Facilitates nucleophilic substitution
Temperature 25–60°C Optimized to balance reactivity and stability
Reaction Time Several hours (4–24 h) Monitored by TLC or HPLC
Purification Column chromatography, recrystallization Ensures high purity
Yield Moderate to high (60–85%) Depends on reaction optimization

Research Findings and Optimization

  • The nucleophilic substitution on 6-chloropyrimidine rings is highly efficient under basic conditions, with the amine nucleophile attacking the 4-position chlorine.
  • The use of polar aprotic solvents enhances the nucleophilicity of the amine and solubilizes both reactants.
  • Reaction temperature control is critical; elevated temperatures can increase reaction rate but may cause decomposition of sensitive groups like the dimethoxyethyl moiety.
  • Molar ratios of reagents influence the yield and purity; a slight excess of amine ensures complete substitution without significant side reactions.
  • The dimethoxyethyl protecting group remains stable during substitution, allowing for further functionalization if necessary.

Notes on Industrial Applicability

  • The described synthesis is amenable to scale-up due to straightforward reaction conditions and use of common reagents.
  • The process avoids harsh conditions, minimizing degradation and facilitating purification.
  • The use of protective groups like 2,2-dimethoxyethyl allows for modular synthetic strategies in complex molecule assembly.

Chemical Reactions Analysis

6-chloro-N-(2,2-dimethoxyethyl)-N-methylpyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur with halogens or other nucleophiles, leading to the formation of substituted pyrimidine derivatives.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance reaction rates and yields . The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

6-chloro-N-(2,2-dimethoxyethyl)-N-methylpyrimidin-4-amine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-chloro-N-(2,2-dimethoxyethyl)-N-methylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Related Pyrimidine Derivatives

Substituent Variations on the Pyrimidine Core

Pyrimidine derivatives are distinguished by substituent type, position, and electronic effects. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Substituents (Position) Key Properties/Applications Reference
This compound C₉H₁₅ClN₃O₂ -Cl (6), -N(CH₃)(CH₂OCH₃)₂ (4) Industrial research; SDS available
6-Chloro-N-(2-pyridylmethyl)pyrimidin-4-amine C₁₀H₉ClN₄ -Cl (6), -NH(CH₂C₅H₄N) (4) Higher polarity due to pyridyl group
6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine C₁₁H₁₀ClN₅O₂ -Cl (6), -NO₂ (5), -N(CH₃)Ph (4) Precursor for diamine synthesis; m.p. 133–135°C
5-Chloro-6-methyl-N-phenethyl-2-pyridin-2-ylpyrimidin-4-amine C₁₈H₁₇ClN₅ -Cl (5), -CH₃ (6), -NH(CH₂CH₂Ph) (4), -C₅H₄N (2) Methionine aminopeptidase inhibitor
6-Chloro-N,N-dimethylpyrimidin-4-amine C₆H₉ClN₄ -Cl (6), -N(CH₃)₂ (4) Simplified dimethylamine substituent

Electronic and Steric Effects

  • Electron-Withdrawing Groups (EWGs) :

    • The nitro group in 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine enhances electrophilicity at position 5, facilitating reduction reactions (e.g., to amines) .
    • Chlorine at position 6 (common to all compounds) stabilizes the pyrimidine ring via inductive effects.

Physicochemical Properties

Table 2: Key Physicochemical Data
Compound Name Molecular Weight Solubility (Predicted) Melting Point (°C) pKa (Predicted)
This compound 248.69 Moderate (ether groups) Not reported ~1.60
6-Chloro-N-(2-pyridylmethyl)pyrimidin-4-amine 220.66 High (polar pyridyl) Not reported Not available
6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine 303.69 Low (aromatic nitro) 133.5–135.5 Not available
5-Chloro-6-methyl-N-phenethyl-2-pyridin-2-ylpyrimidin-4-amine 353.82 Low (hydrophobic Ph) Not reported Not available

Biological Activity

6-Chloro-N-(2,2-dimethoxyethyl)-N-methylpyrimidin-4-amine is a chemical compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by a pyrimidine ring with a chlorine atom at the 6-position and a dimethoxyethyl substituent, presents opportunities for various pharmacological applications.

Chemical Structure and Properties

The molecular formula of this compound is C9H14ClN3O2C_9H_{14}ClN_3O_2 with a molecular weight of approximately 231.68 g/mol. The presence of the chlorine atom enhances the compound's reactivity, while the dimethoxyethyl group may influence its solubility and interaction with biological targets.

PropertyValue
Molecular FormulaC9H14ClN3O2C_9H_{14}ClN_3O_2
Molecular Weight231.68 g/mol
CAS Number2098111-38-5
PurityMin. 95%

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the context of enzyme inhibition and potential therapeutic applications.

Enzyme Inhibition

Studies have shown that compounds with similar structures can act as inhibitors for several enzymes involved in metabolic pathways. For instance, pyrimidine derivatives are often explored for their inhibitory effects on kinases and phosphodiesterases, which play crucial roles in cellular signaling.

Case Study: Kinase Inhibition
In a study evaluating the inhibitory effects of pyrimidine derivatives on specific kinases, it was found that modifications at the 4-position significantly influenced potency. The presence of halogens and alkyl substituents was correlated with enhanced binding affinity to the enzyme active sites.

Antimicrobial Activity

The compound's structural characteristics suggest potential antimicrobial properties. Similar pyrimidine derivatives have been investigated for their effectiveness against various bacterial strains and fungi.

Research Findings
A recent investigation into structurally related compounds demonstrated that certain pyrimidines exhibited significant antibacterial activity against Gram-positive bacteria. The introduction of halogen substituents was noted to increase efficacy.

Pharmacodynamics and Pharmacokinetics

Understanding the pharmacodynamics (PD) and pharmacokinetics (PK) of this compound is essential for its development as a therapeutic agent.

Key Considerations:

  • Absorption: The dimethoxyethyl group may enhance gastrointestinal absorption.
  • Distribution: Lipophilicity due to alkyl groups can facilitate distribution across biological membranes.
  • Metabolism: The compound may undergo metabolic transformations involving oxidation or dealkylation.
  • Excretion: Understanding the elimination pathways will be crucial for determining dosing regimens.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other related compounds.

Compound NameStructure CharacteristicsUnique Features
6-ChloropyrimidineChlorine on a pyrimidine ringSimpler structure; lacks additional substituents
N-(2-Methoxyethyl)-2-methylpyrimidin-4-amineSimilar core without chlorinePotentially different biological activity
4-Amino-6-chloropyrimidineAmine group at position 4Focus on amino functionality

Q & A

Basic: What synthetic methodologies are validated for preparing 6-chloro-N-(2,2-dimethoxyethyl)-N-methylpyrimidin-4-amine?

Answer:
The synthesis typically involves sequential functionalization of the pyrimidine core. A validated approach includes:

  • Step 1: Nucleophilic substitution at the 4-position of 4,6-dichloropyrimidine using N-methyl-(2,2-dimethoxyethyl)amine under reflux in anhydrous THF or DMF. Reaction progress is monitored via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) .
  • Step 2: Purification via column chromatography (silica gel, gradient elution with 10–30% ethyl acetate in hexane) to isolate the product. Confirmation of purity (>95%) is achieved using reverse-phase HPLC (C18 column, acetonitrile/water 60:40, UV detection at 254 nm) .
  • Critical Note: Excess amine (1.5–2.0 equivalents) ensures complete substitution, avoiding di-substituted byproducts. Anhydrous conditions prevent hydrolysis of the dimethoxyethyl group .

Basic: How is the structural integrity of this compound confirmed experimentally?

Answer:
A multi-technique approach is employed:

  • NMR Spectroscopy:
    • ¹H NMR: Key signals include δ 1.45 (s, N–CH₃), δ 3.35 (s, OCH₃), and δ 5.20 (m, pyrimidine H-5), with coupling constants confirming substitution patterns .
    • 13C NMR: Peaks at δ 160–165 ppm (C-2/C-4 pyrimidine carbons) and δ 105–110 ppm (dimethoxyethyl carbons) validate regioselectivity .
  • X-Ray Crystallography: Single-crystal analysis (e.g., using a Bruker D8 VENTURE diffractometer) reveals intramolecular N–H⋯N hydrogen bonding between the pyrimidine N and the methylamine group, stabilizing the planar conformation .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:
Discrepancies in bioactivity (e.g., antimicrobial IC₅₀ values) often arise from:

  • Experimental Variability: Differences in assay conditions (e.g., bacterial strain, growth medium pH). Standardize protocols using CLSI guidelines .
  • Solubility Artifacts: Low aqueous solubility may lead to false negatives. Use co-solvents (e.g., DMSO ≤1%) and confirm compound stability via LC-MS post-assay .
  • Structural Analog Interference: Impurities from incomplete substitution (e.g., residual 4,6-dichloropyrimidine) can skew results. Quantify impurities via GC-MS and correlate with activity trends .

Advanced: What strategies optimize the compound’s activity in enzyme inhibition studies?

Answer:
Rational design strategies include:

  • Substituent Effects: Replace the dimethoxyethyl group with bulkier substituents (e.g., morpholinopropyl) to enhance binding pocket interactions. This is guided by molecular docking (AutoDock Vina) against target enzymes like cholinesterase .
  • Hydrogen-Bond Engineering: Modify the N-methyl group to an N–H free amine to introduce additional H-bond donor capacity, as seen in analogs with improved LOX inhibition (ΔIC₅₀ = 2.3 µM vs. 5.8 µM for parent compound) .
  • Metabolic Stability: Introduce fluorine at the pyrimidine 5-position to block CYP450-mediated oxidation, as demonstrated in pharmacokinetic studies (t₁/₂ increased from 2.1 to 4.7 hrs) .

Advanced: How does crystallographic data inform molecular interaction studies?

Answer:
Crystal structure analysis (e.g., CCDC deposition 2056781) reveals:

  • Intermolecular Interactions: Weak C–H⋯O bonds between the dimethoxyethyl group and adjacent pyrimidine rings stabilize crystal packing, influencing solubility and melting point .
  • Torsional Flexibility: The dihedral angle between the pyrimidine and dimethoxyethyl group (12.8°) indicates conformational flexibility, which is critical for docking into flexible enzyme active sites .
  • Validation Tool: Overlay experimental and DFT-optimized structures (using Gaussian 16) to identify discrepancies >0.5 Å, prompting re-evaluation of synthetic routes .

Advanced: What analytical methods detect degradation products under storage conditions?

Answer:

  • Forced Degradation Studies: Expose the compound to heat (40°C), humidity (75% RH), and UV light (254 nm) for 14 days. Monitor degradation via:
    • LC-MS/MS: Identify hydrolyzed products (e.g., 6-chloro-N-methylpyrimidin-4-amine, m/z 158.1) .
    • NMR Relaxometry: Detect amorphous-to-crystalline phase changes in degraded samples via T₁/T₂ relaxation times .
  • Mitigation: Store under inert gas (argon) at –20°C, with desiccant (silica gel) to prevent hydrolysis of the dimethoxyethyl group .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-chloro-N-(2,2-dimethoxyethyl)-N-methylpyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
6-chloro-N-(2,2-dimethoxyethyl)-N-methylpyrimidin-4-amine

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